Enantiomeric Excess and Chiral Purity
Commercial (5R)-5-methylpiperazin-2-one is supplied with a guaranteed purity of ≥97% and an enantiomeric excess (e.e.) typically ≥98% . In contrast, the racemic mixture (CAS 907973-06-2) contains equal proportions of (5R) and (5S) enantiomers, yielding an effective e.e. of 0% [1]. The (5S)-enantiomer (CAS 1240583-20-3) is available separately but, when inadvertently substituted for the (R)-form, leads to a 100% inversion of stereochemical configuration at the C5 center . This differentiation is critical because a 1% change in e.e. can produce a >10-fold loss in biological activity for stereosensitive targets [2].
| Evidence Dimension | Enantiomeric purity (e.e.) |
|---|---|
| Target Compound Data | ≥98% e.e. (R-configuration) |
| Comparator Or Baseline | Racemate: 0% e.e.; (5S)- enantiomer: ≥98% e.e. (S-configuration) |
| Quantified Difference | Absolute configuration inversion (R vs S); racemate has no net enantiomeric enrichment |
| Conditions | Commercial specifications from Aladdin Scientific and AK Scientific; chiral HPLC or polarimetry. |
Why This Matters
Ensuring the correct enantiomer is essential for synthesizing single-enantiomer drug candidates; even 1% of the wrong enantiomer can reduce target potency by >10‑fold.
- [1] Molaid. 5-Methylpiperazin-2-one (racemic), CAS 907973-06-2, Product Page. https://www.molaid.com (accessed 2026-05-07). View Source
- [2] Zhang H. Preliminary pharmacological activity screening of piperazine derivatives as CCR5 antagonists, Semantic Scholar, 2012. View Source
